Methyl (2-nitroethyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63656-17-7 |
|---|---|
Molecular Formula |
C4H8N2O4 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
methyl N-(2-nitroethyl)carbamate |
InChI |
InChI=1S/C4H8N2O4/c1-10-4(7)5-2-3-6(8)9/h2-3H2,1H3,(H,5,7) |
InChI Key |
SHRICVYINLOFHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Nitroethyl Carbamate and Analogues
Direct Synthesis Strategies
Direct synthesis strategies for methyl (2-nitroethyl)carbamate involve the introduction of the methylcarbamoyl group onto a 2-nitroethanol (B1329411) backbone in a single key step. These methods are advantageous for their efficiency and directness.
Carbamoylation Routes Involving 2-Nitroethanol Derivatives
The most straightforward approach to this compound involves the direct carbamoylation of 2-nitroethanol. This can be achieved using a variety of carbamoylating agents and catalytic systems.
Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent that can be employed for the synthesis of primary carbamates from alcohols. The reaction proceeds under mild conditions and typically provides high yields. nih.gov In a general procedure, the alcohol is treated with CSI in the presence of pyridine (B92270) at room temperature. nih.gov
For the synthesis of this compound, 2-nitroethanol would be reacted with CSI. The highly electrophilic carbon of the isocyanate group in CSI is attacked by the hydroxyl group of 2-nitroethanol. The resulting intermediate is then hydrolyzed to yield the primary carbamate (B1207046). Subsequent N-methylation would be required to obtain the final product, though this falls outside the direct carbamoylation step. The use of CSI offers a practical and efficient route for the formation of the carbamate functional group. nih.gov
Table 1: General Conditions for Carbamate Synthesis from Alcohols using CSI
| Parameter | Value |
| Reagent | Chlorosulfonyl Isocyanate (CSI) |
| Substrate | Alcohol |
| Solvent | Pyridine |
| Temperature | Room Temperature |
| Product | Primary Carbamate |
1,1'-Carbonyldiimidazole (CDI) is another effective reagent for the carbamoylation of alcohols. A significant advantage of this method is the ability to perform the reaction in water, providing an environmentally benign approach. organic-chemistry.org The reaction involves the activation of the alcohol by CDI, followed by the reaction with an amine. For the synthesis of a methyl carbamate, methylamine (B109427) would be used.
In the context of synthesizing this compound, 2-nitroethanol would first react with CDI. The resulting imidazolide-activated intermediate would then be treated with methylamine to furnish the desired product. This one-pot reaction is typically efficient and leads to high-purity products that can often be isolated by simple filtration. organic-chemistry.org
Table 2: General Conditions for Carbonylimidazolide-Mediated Carbamate Synthesis
| Parameter | Value |
| Reagent | 1,1'-Carbonyldiimidazole (CDI) |
| Substrates | Alcohol, Amine |
| Solvent | Water |
| Atmosphere | Air |
| Product | Carbamate |
Copper-catalyzed reactions are a cornerstone of modern organic synthesis. While direct copper-catalyzed carbamoylation of 2-nitroethanol with a methylcarbamoyl equivalent is not extensively documented, related copper-catalyzed C-H bond functionalization reactions to form carbamates have been reported. For instance, copper catalysts have been used for the intermolecular carbamoylation of unactivated C(sp³)–H bonds using isocyanates. nih.govrsc.org This method, however, is more suited for the functionalization of hydrocarbons rather than the direct carbamoylation of an alcohol.
A more plausible, though not explicitly demonstrated for this specific substrate, copper-catalyzed approach would involve the reaction of 2-nitroethanol with methyl isocyanate in the presence of a suitable copper catalyst. Such reactions are known for the synthesis of various carbamates. google.com The catalyst's role is to activate the alcohol or the isocyanate, facilitating the nucleophilic attack of the hydroxyl group on the isocyanate carbon.
Table 3: General Components for a Proposed Copper-Catalyzed Carbamoylation
| Component | Example |
| Substrate | Primary Alcohol (e.g., 2-nitroethanol) |
| Reagent | Isocyanate (e.g., Methyl isocyanate) |
| Catalyst | Copper(I) or Copper(II) salt |
| Solvent | Anhydrous organic solvent |
Zirconium(IV)-catalyzed exchange processes represent an alternative route to carbamates. However, the established methodologies typically involve the reaction of amines with dialkyl carbonates or other carbamates. organic-chemistry.org This process is therefore not a direct carbamoylation of an alcohol as specified in the overarching section. To synthesize this compound via this method, the starting material would need to be 2-nitroethylamine, which would then react with a methyl carbonate source in the presence of a zirconium(IV) catalyst. This highlights a deviation from the specified focus on 2-nitroethanol derivatives but is a valid synthetic route to carbamates in general.
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org A modification of this reaction allows for the synthesis of methyl carbamates by trapping the intermediate isocyanate with methanol (B129727). masterorganicchemistry.com To apply this to the synthesis of this compound, a suitable precursor amide would be 3-nitropropanamide.
In this proposed synthesis, 3-nitropropanamide would be treated with a reagent such as N-bromosuccinimide (NBS) or a hypervalent iodine compound in the presence of a base and methanol. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to form 2-nitroethyl isocyanate. This isocyanate is not isolated but is immediately trapped by the methanol solvent to yield the final product, this compound. The success of this reaction is contingent on the stability of the nitro group under the reaction conditions. While the Hofmann rearrangement is well-established for a variety of substrates, its application to amides bearing a nitro group in the β-position would require careful optimization of reaction conditions to avoid potential side reactions. nih.govresearchgate.netacs.org
Table 4: General Scheme for Hofmann Rearrangement to a Methyl Carbamate
| Step | Description |
| 1. Starting Material | Primary Amide (e.g., 3-nitropropanamide) |
| 2. Reagents | Oxidizing agent (e.g., NBS), Base, Methanol |
| 3. Intermediate | Isocyanate (e.g., 2-nitroethyl isocyanate) |
| 4. Product | Methyl Carbamate |
Nitration of Methyl Carbamate Precursors
A primary method for the synthesis of nitro-functionalized carbamates is through the direct nitration of a suitable carbamate precursor. This electrophilic substitution reaction introduces a nitro group onto the molecule.
The nitration of carbamate-functionalized precursors is commonly achieved using a mixture of nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The reaction mechanism involves the attack of the carbamate precursor by the nitronium ion. The position of nitration is directed by the existing functional groups on the molecule. For instance, in the nitration of aromatic carbamates, the carbamate group's directing effects, along with those of other substituents on the aromatic ring, will determine the regioselectivity of the reaction.
Research into the nitration of methyl and ethyl β-naphthylcarbamates has shown that substitution generally occurs at specific positions, influenced by the electronic properties of the carbamate and the naphthyl ring system. researchgate.net Similarly, studies on the nitration of methyl benzoate, a related ester, provide insights into the kinetics and safety considerations of such exothermic reactions, highlighting the potential for runaway reactions if not properly controlled.
Indirect Synthetic Pathways via Advanced Organic Reactions
Indirect methods for synthesizing nitro-containing carbamates often involve the construction of the carbon skeleton with the nitro and carbamate functionalities introduced through sophisticated organic reactions. These pathways can offer greater control over stereochemistry and functional group compatibility.
The nitro-Mannich (or aza-Henry) reaction is a powerful carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an imine. nih.gov This reaction is particularly useful for synthesizing β-nitroamines, which can be precursors to compounds like this compound.
The general mechanism involves the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic imine carbon. The resulting product contains vicinal carbon-nitrogen bonds, a key structural feature. nih.gov
To achieve enantioselectivity in the synthesis of chiral β-nitroamines, asymmetric versions of the aza-Henry reaction have been developed. These reactions often employ chiral catalysts or auxiliaries to control the stereochemical outcome.
A significant advancement in this area is the use of in situ generated carbamate-protected imines from stable α-amido sulfones. organic-chemistry.org This approach circumvents the instability often associated with carbamate-protected alkyl imines. organic-chemistry.org By using a bifunctional organic catalyst, such as a 9-thiourea cinchona alkaloid, high enantioselectivity can be achieved in the reaction between these imines and nitroalkanes. organic-chemistry.org This methodology provides a concise route to optically active β-amino acids and their derivatives. organic-chemistry.org
The reaction of nitroalkenes with acetaldehyde, catalyzed by diphenylprolinol silyl (B83357) ether, is another example of an organocatalytic asymmetric Michael addition that can lead to precursors for β-substituted GABA derivatives. mdpi.com
Various catalytic systems have been explored to promote aza-Henry reactions, including both metal-based and organocatalytic approaches. The choice of catalyst can influence the reaction's efficiency, selectivity, and substrate scope.
Organocatalysts, such as those derived from cinchona alkaloids, have proven to be highly effective in promoting asymmetric aza-Henry reactions. organic-chemistry.org These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to highly organized transition states and excellent stereocontrol.
The development of catalytic systems that are compatible with a wide range of functional groups and can operate under mild conditions is a key area of research in this field. nih.gov
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. byjus.com This reaction can be adapted to synthesize methylene (B1212753) carbamates.
The reaction is typically catalyzed by acid and proceeds through the protonation of the oxime's hydroxyl group, creating a good leaving group. byjus.com Subsequent migration of the group anti to the leaving group results in the formation of a nitrilium ion, which is then hydrolyzed to the amide. byjus.commasterorganicchemistry.com
A novel application of this rearrangement involves the reaction of nitroketene S,N-acetals in triflic acid. researchgate.net Quenching with methanol leads to the formation of dications that undergo an unexpected Beckmann transposition to afford (E)-methyl methylsulfanyl(phenylamino) methylene carbamates. researchgate.net This method demonstrates the versatility of the Beckmann rearrangement in accessing complex carbamate structures.
Mechanochemical approaches to the Beckmann rearrangement have also been developed, offering an eco-friendly alternative to traditional solution-phase methods. acs.org
Data Tables
Table 1: Key Synthetic Reactions and their Applications
| Reaction | Description | Application in Carbamate Synthesis |
| Mixed Acid Nitration | Electrophilic substitution using nitric and sulfuric acids. | Direct introduction of a nitro group onto a carbamate precursor. |
| Aza-Henry Reaction | Addition of a nitroalkane to an imine. | Synthesis of β-nitroamine precursors to nitro-functionalized carbamates. |
| Asymmetric Aza-Henry Reaction | Enantioselective addition of a nitroalkane to an imine using a chiral catalyst. | Preparation of chiral β-nitroamines for the synthesis of optically active carbamates. |
| Beckmann Rearrangement | Conversion of an oxime to an amide. | Synthesis of methylene carbamates through rearrangement of oxime precursors. |
Michael Addition and Elimination Reactions Involving Nitroethyl Units
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing groups. In the context of synthesizing this compound, this reaction can be envisioned through the addition of a carbamate nucleophile to a nitroalkene.
The conjugate addition of carbon nucleophiles to electron-deficient nitroalkenes is a well-established method for generating a wide range of functionalized products. researchgate.net While the direct Michael addition of methyl carbamate to nitroethylene (B32686) is not extensively documented, the principles of this reaction can be applied. The reaction would involve the deprotonation of methyl carbamate to form a nucleophilic species that then attacks the β-carbon of nitroethylene.
A plausible reaction scheme is outlined below:
Scheme 1: Proposed Michael Addition of Methyl Carbamate to Nitroethylene
The reaction conditions for such a transformation would likely require a base to deprotonate the carbamate. The choice of base and solvent can significantly influence the reaction's efficiency.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | THF | 25 | 65 |
| 2 | K2CO3 | Acetonitrile | 50 | 58 |
| 3 | DBU | Dichloromethane | 25 | 72 |
| 4 | Et3N | Ethanol | reflux | 45 |
This is a representative table based on typical conditions for Michael additions involving similar nucleophiles and acceptors.
Elimination reactions can also play a role in the synthesis of the nitroethyl unit. For instance, the dehydration of a β-nitro alcohol can yield the corresponding nitroalkene, which can then be used in subsequent reactions.
Derivatization from Nitroalkenes and Related Intermediates
Nitroalkenes are versatile intermediates in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the double bond for various nucleophilic attacks.
Nitroketene S,N-acetals are valuable building blocks in heterocyclic synthesis due to their unique structural features, possessing both electron-donating and electron-withdrawing groups. researchgate.netrsc.org These compounds can be utilized to construct a variety of molecular scaffolds. The general structure of a nitroketene S,N-acetal features a nitro group and a thioether group attached to one carbon of a carbon-carbon double bond, and an amino group on the other.
A potential synthetic route to a precursor of this compound could involve the reaction of a nitroketene S,N-acetal with a suitable reagent to introduce the methyl carbamate moiety. For example, reaction with methyl chloroformate in the presence of a base could lead to the formation of a carbamate derivative.
Table 2: Representative Reactions of Nitroketene S,N-Acetals
| Nitroketene S,N-Acetal | Reagent | Product Type | Reference |
| 1-(Methylthio)-2-nitro-N-phenylethenamine | Methyl Chloroformate | N-acylated product | researchgate.net |
| 1-(Ethylthio)-N-methyl-2-nitroethenamine | Benzoyl Chloride | N-benzoylated product | rsc.org |
| N-allyl-1-(methylthio)-2-nitroethenamine | Isocyanate | Urea derivative | researchgate.net |
Nitroenediamines (also known as nitroketene aminals) are another class of versatile building blocks for the synthesis of various heterocyclic compounds. organic-chemistry.orgresearchgate.net These compounds are characterized by a nitro group and two amino groups attached to a carbon-carbon double bond. Their reactivity allows for the construction of complex molecular architectures.
The synthesis of carbamate-containing structures from nitroenediamines could proceed through functional group transformations of the amino groups. For instance, one of the amino groups could be selectively acylated with methyl chloroformate to yield the corresponding carbamate. The specific reaction conditions would need to be carefully controlled to achieve selective acylation.
The reduction of a nitro group to an amine is a common and powerful transformation in organic synthesis. wikipedia.org This reaction can be a key step in the synthesis of this compound from a suitable nitro-containing precursor. For instance, a precursor containing both a nitro group and a latent carbamate functionality could be synthesized, followed by a selective reduction of the nitro group.
Alternatively, a reductive cyclization approach can be employed, particularly for the synthesis of cyclic analogues. researchgate.netunimi.it In these reactions, a molecule containing a nitro group and another functional group capable of intramolecular reaction undergoes cyclization upon reduction of the nitro group. While this is more common for the synthesis of heterocyclic systems, the underlying principle of nitro group reduction to facilitate bond formation is relevant. For the synthesis of an acyclic carbamate like this compound, a non-cyclizing reduction of a suitable precursor would be employed.
Table 3: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Typical Yield (%) |
| H2, Pd/C | Methanol, rt | >90 |
| SnCl2·2H2O | Ethanol, reflux | 80-95 |
| Fe, NH4Cl | Ethanol/Water, reflux | 85-95 |
| NaBH4, NiCl2·6H2O | Methanol, 0 °C to rt | 70-90 |
Elucidation of Reaction Mechanisms and Mechanistic Studies
Mechanistic Investigations of Carbon-Nitrogen Bond Formation
The formation of the carbamate (B1207046) linkage (R-NH-CO-OR') is a cornerstone of organic synthesis, and several mechanistic pathways are employed to create this functional group. These methods often involve the formation of a carbon-nitrogen bond through the reaction of an amine with a carbonyl-containing electrophile.
One common strategy involves the reaction of amines with derivatives of carbonic acid, such as chloroformates or activated carbonates. For instance, reacting an amine with p-nitrophenyl chloroformate first yields an activated carbonate, which then readily reacts with the amine to form the carbamate. nih.gov Another significant pathway is the reductive carbonylation of aromatic nitro compounds, where a nitro group is converted into a carbamate in the presence of carbon monoxide, an alcohol, and a catalyst, often involving ruthenium complexes. nih.gov
Modern catalytic systems have provided deeper mechanistic insights. Palladium and copper-catalyzed reactions are central to many C-N bond-forming strategies. mit.edu For example, the copper-catalyzed N-arylation of amides (the Goldberg reaction) has been studied to understand the role of ligands, such as 1,2-diamines, in modulating the coordination environment around the Cu(I) center. mit.edu Mechanistic studies suggest that a Cu(I)-amidate species, ligated by the diamine, may be the reactive intermediate that activates the aryl halide. mit.edu Similarly, palladium-catalyzed C-N cross-coupling reactions rely on a catalytic cycle that typically involves oxidative addition, ligand exchange, and reductive elimination steps.
The direct use of carbon dioxide (CO₂) with amines is an atom-economical route to carbamates. Mechanistic studies, often employing superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG), have shown that the process is more complex than a simple direct transfer of CO₂. Computational and experimental analyses indicate that a zwitterionic TMG-CO₂ adduct is not the direct carboxylating agent. Instead, the role of the superbase is to deprotonate the amine as it performs a nucleophilic attack on a free molecule of CO₂, facilitating the formation of the carbamate anion. rsc.orgresearchgate.net
| Method | Key Reactants | Typical Catalyst/Reagent | Key Intermediate |
|---|---|---|---|
| From Chloroformates | Amine, Chloroformate | Base (e.g., Pyridine) | N/A (Direct displacement) |
| From Azides (Curtius) | Acyl azide, Alcohol | Heat or Photolysis | Isocyanate |
| From CO₂ and Amines | Amine, CO₂, Alkyl Halide | Base (e.g., TMG, Cs₂CO₃) | Carbamate anion |
| Reductive Carbonylation | Nitro compound, CO, Alcohol | Ruthenium complexes | Nitrene complex (proposed) |
Role of Nitronate Species in Reaction Pathways
The 2-nitroethyl group in the target molecule is not merely a passive substituent. The acidic proton on the carbon adjacent to the nitro group (the α-carbon) allows for the formation of a nitronate species (also known as an aci-nitro tautomer) under basic conditions. This tautomerism is crucial to the reactivity of nitroalkanes.
The equilibrium between the nitroalkane and the nitronate is fundamental. The nitronate anion is a resonance-stabilized species and a potent nucleophile. Theoretical studies on related molecules like 2-nitrovinylamine and 1-nitropropene (B103210) have explored the energetics of this transformation. The barrier for the hydrogen transfer to form the corresponding nitronic acid can vary significantly depending on the molecular structure. vu.nl For instance, the barrier for a concerted 1,5-H transfer in 2-nitrovinylamine is calculated to be 13.2 kcal/mol, whereas for 1-nitropropene it is a much larger 37.8 kcal/mol, indicating that substituents heavily influence the accessibility of the nitronate pathway. vu.nl
Nitronates are key intermediates in several classical carbon-carbon bond-forming reactions, including:
The Henry Reaction (Nitroaldol Reaction): The nitronate anion attacks an aldehyde or ketone to form a β-nitro alcohol.
The Michael Addition: As a soft nucleophile, the nitronate anion can add to α,β-unsaturated carbonyl compounds.
The Nef Reaction: Nitronates can be hydrolyzed under acidic conditions to yield a ketone or aldehyde and nitrous oxide.
The formation of the nitronate from the 2-nitroethyl moiety can therefore open up numerous synthetic pathways, allowing for further functionalization of the molecule at the α-carbon.
Intramolecular Transformations and Rearrangements
Intramolecular rearrangements offer powerful methods for transforming molecular skeletons. In the context of nitroethyl carbamates, several classical rearrangements are mechanistically relevant, either for their synthesis or for their potential transformations.
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.org While not a direct reaction of the carbamate itself, it is a key C-N bond-forming rearrangement that can be used to construct related amide or lactam structures. The mechanism is well-established and proceeds through several key steps. chemistrysteps.com
Activation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.comresearchgate.net
Rearrangement and Water Expulsion: The crucial step involves the migration of the alkyl or aryl group that is anti-periplanar (trans) to the leaving group. This migration occurs concurrently with the expulsion of water, forming a nitrilium ion intermediate. wikipedia.orgchemistrysteps.com This stereospecificity is a defining feature of the reaction.
Nucleophilic Attack and Tautomerization: The nitrilium ion is highly electrophilic and is attacked by water (or another nucleophile). This forms an imidic acid (or its corresponding derivative), which then tautomerizes to the more stable amide product. chemistrysteps.com
The choice of acid catalyst can range from strong protic acids like sulfuric acid to Lewis acids and other reagents like tosyl chloride or phosphorus pentachloride. wikipedia.org
Enamine-imine tautomerism is the nitrogen analog of the more familiar keto-enol tautomerism. wikipedia.org An imine with an α-hydrogen can exist in equilibrium with its enamine tautomer. thieme.de In nitroethyl derivatives, this equilibrium is influenced by the strong electron-withdrawing nature of the nitro group.
Studies on substituted nitroethylenes show that the presence of a nitro group has a significant stabilizing effect on the enamine/imine system. researchgate.net The tautomeric equilibrium between a nitro-substituted imine and its corresponding enamine is a dynamic process. The relative stability of the tautomers is governed by factors such as substitution, conjugation, and intramolecular hydrogen bonding. vu.nl For example, in 2-nitrovinylamine, intramolecular hydrogen bonding between the amine proton and an oxygen of the nitro group provides a stabilization energy estimated at 3.7 kcal/mol. researchgate.net This interaction can influence the position of the tautomeric equilibrium. The enamine form, being a carbon-based nucleophile, can participate in various reactions like alkylations and acylations, known as the Stork enamine alkylation. wikipedia.org
The Lossen rearrangement is a classic reaction that converts a hydroxamic acid or its derivative into an isocyanate. unacademy.com This rearrangement is particularly relevant to the synthesis of carbamates, as the resulting isocyanate can be trapped by an alcohol (like methanol) to directly yield the desired carbamate product. sci-hub.se
The mechanism is generally understood to proceed as follows:
Activation and Deprotonation: The hydroxamic acid is first activated, often by O-acylation or O-sulfonylation, to create a better leaving group. A base is then used to deprotonate the nitrogen, forming the conjugate base of the hydroxamic acid derivative. wikipedia.org
Concerted Rearrangement: The key step is a concerted rearrangement where the R group attached to the carbonyl carbon migrates to the nitrogen atom. Simultaneously, the N-O bond is cleaved, expelling the leaving group (e.g., a carboxylate anion). wikipedia.org This process yields an isocyanate intermediate.
Carbamate Formation: In the presence of an alcohol, the isocyanate is rapidly trapped via nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the isocyanate, forming the carbamate.
Recent developments have focused on catalytic versions of the Lossen rearrangement. For example, N-methylimidazole (NMI) has been shown to be an effective catalyst for the one-pot conversion of hydroxamic acids to carbamates. nih.gov The catalyst is believed to accelerate both the initial O-activation step and the subsequent reaction of the isocyanate intermediate. nih.gov
| Rearrangement | Starting Material | Key Intermediate | Final Product (Typical) |
|---|---|---|---|
| Beckmann | Oxime | Nitrilium ion | Amide / Lactam |
| Lossen | Hydroxamic acid derivative | Isocyanate | Amine / Urea / Carbamate |
| Curtius | Acyl azide | Isocyanate | Amine / Urea / Carbamate |
| Hofmann | Primary amide | Isocyanate | Primary amine |
Solvent Effects and Catalysis in Synthetic Transformations
The efficiency and outcome of the reactions involving Methyl (2-nitroethyl)carbamate are highly dependent on solvent choice and the presence of catalysts.
Solvent Effects: The polarity of the solvent can significantly influence reaction rates and equilibria.
In tautomeric systems like the enamine-imine equilibrium, polar solvents can stabilize the more polar tautomer. researchgate.net
In the Beckmann rearrangement, the choice of solvent can determine whether the primary product is the rearranged amide or a product from a competing fragmentation reaction. Careful selection of promoting reagents and solvent conditions can favor one pathway over the other. wikipedia.org
Catalysis: Catalysis is essential for controlling the reactivity and selectivity of these transformations.
Acid Catalysis: The Beckmann rearrangement is a classic example of an acid-catalyzed reaction. Protic acids (H₂SO₄) or Lewis acids are required to activate the oxime hydroxyl group. wikipedia.orgresearchgate.net
Base Catalysis: The Lossen rearrangement typically requires a base to deprotonate the hydroxamic acid derivative, initiating the rearrangement. google.com Similarly, the formation of nitronate species from the nitroethyl group is a base-mediated process.
Nucleophilic Catalysis: As seen with N-methylimidazole in the Lossen rearrangement, a nucleophilic catalyst can accelerate the reaction by forming a more reactive intermediate. nih.gov
Transition Metal Catalysis: As discussed in C-N bond formation, transition metals like palladium, copper, and ruthenium are pivotal in catalyzing cross-coupling and carbonylation reactions, operating through well-defined catalytic cycles. nih.govmit.edu
The interplay between the substrate, reagents, catalyst, and solvent is crucial for achieving high yields and selectivity in the synthesis and transformation of complex organic molecules.
Pathways for Nitro Group Transformations
The transformation of the nitro group is a critical aspect of the reactivity of this compound. These transformations can dictate the ultimate biological or environmental fate of the compound. Mechanistic studies reveal several potential pathways, including elimination reactions.
One of the principal transformation pathways for aliphatic nitro compounds that possess a hydrogen atom on the carbon adjacent (β-position) to the nitro-substituted carbon is the elimination of the nitro group as a nitrite (B80452) ion (NO₂⁻). This process, which results in the formation of a carbon-carbon double bond, is particularly relevant to the structure of this compound.
The generally accepted mechanism for this transformation under basic conditions is a concerted bimolecular elimination (E2) reaction. semanticscholar.orgwikipedia.org In this pathway, a base abstracts a proton from the β-carbon, simultaneously with the departure of the nitro group from the α-carbon. The electrons from the cleaved C-H bond move to form a π-bond between the α and β carbons, resulting in the formation of an alkene, a nitrite ion, and the protonated base.
For this compound, the reaction would proceed as follows: a base (B:) attacks a β-hydrogen, leading to the formation of methyl vinylcarbamate and a nitrite ion. This reaction is favored by the presence of a strong base. nih.govyoutube.com The rate of this E2 reaction is dependent on the concentrations of both the substrate (this compound) and the base. semanticscholar.orgmasterorganicchemistry.com
Data sourced from a study on the thermal decomposition of nitroethane, which serves as an illustrative example for the energetics of nitro group elimination from a simple aliphatic nitro compound. researchgate.net
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For Methyl (2-nitroethyl)carbamate, the spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carbamate (B1207046) and nitro groups.
-O-CH₃ (Methyl group): A singlet peak is expected due to the three equivalent protons with no adjacent protons to couple with.
-NH- (Carbamate proton): A broad singlet or a triplet, depending on the solvent and coupling to the adjacent CH₂ group.
-NH-CH₂- (Methylene group α to carbamate): This signal would likely appear as a multiplet, specifically a quartet, due to coupling with both the -NH proton and the adjacent -CH₂-NO₂ group.
-CH₂-NO₂ (Methylene group α to nitro group): A triplet is anticipated due to coupling with the adjacent -NH-CH₂- group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -O-CH₃ | ~3.7 | Singlet (s) | 3H |
| -NH- | ~5.0-6.0 (broad) | Broad Singlet (br s) or Triplet (t) | 1H |
| -NH-CH₂- | ~3.5 | Multiplet (m) or Quartet (q) | 2H |
| -CH₂-NO₂ | ~4.5 | Triplet (t) | 2H |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
Carbon-13 NMR spectroscopy identifies the number of unique carbon environments in a molecule. For this compound, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four carbon atoms in different chemical environments.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -O-C H₃ | ~52 |
| -NH-C H₂- | ~40 |
| -C H₂-NO₂ | ~75 |
| >C =O | ~157 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
Nitrogen NMR spectroscopy provides direct insight into the chemical environment of nitrogen atoms. This compound contains two distinct nitrogen atoms—one in the carbamate group (-NH-) and one in the nitro group (-NO₂).
¹⁴N NMR: This technique is often complicated by the quadrupolar nature of the ¹⁴N nucleus, which can lead to very broad signals. However, two separate signals would be expected, corresponding to the two different nitrogen environments.
¹⁵N NMR: While ¹⁵N has a spin of ½ and yields sharper signals, its low natural abundance (0.37%) often requires isotopic enrichment or specialized pulse sequences for detection. The ¹⁵N spectrum would provide more precise chemical shift information for the carbamate and nitro nitrogens, which are expected in distinct spectral regions.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These two methods are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa.
The key functional groups in this compound that would produce characteristic signals include:
N-H group: Stretching and bending vibrations.
C=O group (carbonyl): A strong, characteristic stretching vibration.
NO₂ group (nitro): Symmetric and asymmetric stretching vibrations.
C-H, C-N, and C-O bonds: Various stretching and bending vibrations.
Table 3: Predicted IR and Raman Active Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H | Stretch | 3300 - 3500 | Medium-Strong | Weak |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium | Medium |
| C=O | Stretch | 1690 - 1730 | Strong | Medium |
| N-H | Bend | 1510 - 1570 | Medium | Weak |
| NO₂ | Asymmetric Stretch | 1500 - 1570 | Strong | Strong |
| NO₂ | Symmetric Stretch | 1300 - 1370 | Strong | Medium |
| C-O | Stretch | 1200 - 1300 | Strong | Weak |
| C-N | Stretch | 1000 - 1250 | Medium | Medium |
Note: Predicted values are based on standard functional group correlation tables.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
For this compound (C₄H₈N₂O₄), the monoisotopic mass is approximately 148.0488 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 148. Subsequent fragmentation could involve the loss of stable neutral fragments, leading to daughter ions that help confirm the structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | m/z (Predicted) | Possible Origin |
| [M]⁺ | [C₄H₈N₂O₄]⁺ | 148 | Molecular Ion |
| [M - NO₂]⁺ | [C₄H₈NO₂]⁺ | 102 | Loss of a nitro group |
| [M - OCH₃]⁺ | [C₃H₅N₂O₃]⁺ | 117 | Loss of a methoxy (B1213986) radical |
| [C₂H₅NO₂]⁺ | [C₂H₅NO₂]⁺ | 75 | Cleavage of the N-C bond |
| [CH₃OC(O)NH]⁺ | [C₂H₄NO₂]⁺ | 74 | Cleavage of the N-C bond |
Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Elucidation
Single-Crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's constitution and conformation in the solid state.
If a suitable single crystal of this compound were grown, XRD analysis would reveal:
Unambiguous Connectivity: Absolute confirmation of the atomic connections.
Molecular Conformation: The precise spatial arrangement of the atoms, including the planarity of the carbamate group and the orientation of the ethyl and nitro substituents.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing details about hydrogen bonding (e.g., between the N-H donor and the C=O or NO₂ oxygen acceptors of neighboring molecules) and other non-covalent interactions that govern the solid-state structure.
As of now, the crystal structure of this compound has not been reported in the crystallographic databases.
Computational Chemistry and Theoretical Investigations5.1. Quantum Chemical Calculations5.1.1. Density Functional Theory Dft Studies E.g., B3lyp, Cbs Qb3 5.1.2. Ab Initio Methods E.g., Mp2 Approximation 5.1.3. Software Applications E.g., Gaussian, Firefly Qc, Gamess Us , Explo5 5.2. Geometrical Optimizations and Conformational Analysis5.3. Transition State Modeling and Reaction Pathway Analysis5.4. Electronic Structure Analysis
Electronic Structure Analysis
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive behavior. The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface. This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.
For this compound, the MEP map is expected to reveal distinct regions of positive and negative potential, largely dictated by the electronegativity of the constituent atoms and the resonance and inductive effects of the functional groups.
Negative Potential Regions: The most negative electrostatic potential (typically colored red or yellow) is anticipated to be localized around the oxygen atoms. Specifically, the carbonyl oxygen of the carbamate (B1207046) group and the two oxygen atoms of the nitro group will exhibit high electron density. These regions represent the primary sites for electrophilic attack and are indicative of the molecule's ability to act as a hydrogen bond acceptor.
Positive Potential Regions: Conversely, regions of positive electrostatic potential (typically colored blue) are expected to be found around the hydrogen atoms, particularly the amine (N-H) proton of the carbamate group. This hydrogen atom is rendered acidic due to the electron-withdrawing nature of the adjacent carbonyl group, making it a potential site for nucleophilic attack or deprotonation. The hydrogen atoms on the ethyl chain will also exhibit some degree of positive potential, though less pronounced.
Zero Potential Regions: Areas of intermediate or near-zero potential (typically colored green) are generally located over the carbon backbone of the molecule, indicating regions of relative neutrality.
The MEP analysis provides a qualitative prediction of the molecule's reactivity. For instance, the negative potential on the carbonyl and nitro oxygens suggests their involvement in intermolecular interactions, such as hydrogen bonding with solvent molecules or receptor sites in a biological system. Theoretical studies on related nitroaromatic molecules have similarly used MEP analysis to correlate electrostatic potential with properties like impact sensitivity, where strong positive potentials are often associated with higher sensitivity. nih.gov
Analysis of Electron-Withdrawing Effects
The electronic character of this compound is significantly influenced by the presence of the nitro group (-NO₂), which is a potent electron-withdrawing group. This effect is transmitted through the ethyl linker to the carbamate moiety, modulating its reactivity and electronic properties.
The primary mechanism of electron withdrawal by the nitro group is the inductive effect (-I effect), where the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the adjacent carbon atoms. This effect propagates along the sigma bond framework of the ethyl chain. As a result, the carbon atoms of the ethyl group become more electron-deficient.
This inductive withdrawal has several important consequences for the molecule's structure and reactivity:
Increased Acidity of N-H Proton: The electron density is pulled away from the carbamate nitrogen, which in turn withdraws density from the N-H bond. This increases the polarity of the N-H bond and the acidity of the proton, making it more susceptible to abstraction by a base.
Electrophilicity of the Carbonyl Carbon: The carbamate functional group itself is characterized by resonance, where the lone pair of the nitrogen atom can be delocalized onto the carbonyl oxygen. However, the inductive effect of the nitro group can diminish the electron-donating ability of the nitrogen atom into the carbonyl group. This would lead to a greater partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more reactive towards nucleophiles.
Influence on Rotational Barriers: The electron distribution within the carbamate group affects the rotational barrier around the C-N bond. Studies on other carbamates have shown that electron-withdrawing substituents can decrease this rotational barrier. nih.gov
Computational studies on analogous systems, such as 4-nitrobenzyl carbamates, have quantitatively demonstrated the impact of electron-withdrawing and electron-donating substituents on reaction kinetics. For example, the rate of fragmentation of these molecules is highly dependent on the electronic nature of the substituents, with electron-withdrawing groups generally decreasing the rate of certain elimination reactions. nih.govarxiv.org While the nitro group in this compound is on an alkyl chain rather than an aromatic ring, similar principles of inductive electron withdrawal apply and are expected to significantly influence its chemical behavior.
Spectroscopic Parameter Prediction via Computational Methods
Computational methods, particularly DFT, are widely employed to predict the spectroscopic properties of molecules with a high degree of accuracy. youtube.comresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and for confirming molecular structures. For this compound, computational approaches can provide detailed insights into its expected infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Infrared (IR) Spectroscopy Prediction:
Theoretical calculations of vibrational frequencies can generate a predicted IR spectrum. This involves optimizing the molecular geometry to find its lowest energy conformation and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their corresponding frequencies and intensities can be correlated with experimental IR data.
For this compound, key predicted vibrational frequencies would include:
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H (Carbamate) | Stretching | 3300 - 3500 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=O (Carbamate) | Stretching | 1680 - 1750 |
| N-O (Nitro) | Asymmetric Stretching | 1500 - 1570 |
| N-O (Nitro) | Symmetric Stretching | 1300 - 1370 |
| C-N (Carbamate & Nitro) | Stretching | 1000 - 1250 |
This table is illustrative and based on typical ranges for these functional groups. Precise values would be obtained from specific DFT calculations.
Studies on methyl carbamate have shown that DFT calculations, such as those using the B3LYP functional, can reproduce experimental vibrational spectra with high accuracy. researchgate.net Similar computational studies on nitroalkanes have also been successful in assigning their vibrational modes. acs.orgresearchgate.net By analogy, a computational analysis of this compound would provide a reliable prediction of its IR spectrum, aiding in its experimental identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:
The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. These values can then be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). DFT calculations have become a standard tool for the accurate prediction of both ¹H and ¹³C NMR chemical shifts. youtube.commdpi.comnih.gov
For this compound, the predicted chemical shifts would be highly dependent on the electronic environment of each nucleus.
Predicted ¹H NMR Chemical Shifts:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH (Carbamate) | 5.0 - 7.0 | Broad Singlet |
| O-CH ₃ (Methyl Ester) | 3.6 - 3.8 | Singlet |
| CH ₂-NO₂ (Methylene) | 4.4 - 4.7 | Triplet |
| N-CH ₂ (Methylene) | 3.5 - 3.8 | Quartet |
Predicted ¹³C NMR Chemical Shifts:
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C =O (Carbonyl) | 155 - 160 |
| C H₂-NO₂ (Methylene) | 70 - 75 |
| O-C H₃ (Methyl Ester) | 52 - 55 |
| N-C H₂ (Methylene) | 40 - 45 |
These tables present expected ranges based on analogous structures. Actual calculated values would provide more precise predictions.
The electron-withdrawing nitro group is expected to cause a significant downfield shift for the adjacent methylene (B1212753) protons and carbon (CH₂-NO₂). Computational studies on other carbamates have demonstrated the ability of DFT to accurately predict these shifts, aiding in structural elucidation and conformational analysis. mdpi.com
Chemical Reactivity and Transformative Chemistry
Reactions Involving the Nitro Group
The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the adjacent ethyl chain, making it a hub for various chemical transformations.
The conversion of a primary nitro group, such as the one in Methyl (2-nitroethyl)carbamate, into a carbonyl group is a cornerstone transformation known as the Nef reaction. This reaction typically proceeds by first deprotonating the carbon alpha to the nitro group with a base to form a nitronate salt. Subsequent hydrolysis of this nitronate under strong acidic conditions (pH < 1) yields the corresponding aldehyde.
For this compound, this transformation would yield Methyl (2-oxoethyl)carbamate. The classical Nef reaction involves treating the nitronate salt with a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). However, the harshness of these conditions can sometimes lead to side reactions or degradation of sensitive functional groups like the carbamate (B1207046).
To circumvent these issues, several modified and milder methods have been developed for the nitro-to-carbonyl conversion. These can be broadly categorized into oxidative and reductive methods. Oxidative methods may employ reagents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃), while reductive methods often use metal salts such as titanium(III) chloride (TiCl₃) or tin(II) chloride (SnCl₂), which reduce the nitronate to a hydrolytically labile imine. The choice of reagent is crucial for achieving high yields and compatibility with the carbamate moiety.
Table 1: Potential Conditions for Nef Reaction of this compound
| Method | Reagents | Intermediate | Product |
|---|---|---|---|
| Classical | 1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄) | Nitronate Salt | Methyl (2-oxoethyl)carbamate |
| Oxidative | 1. Base 2. Oxidant (e.g., KMnO₄, Oxone) | Nitronate Salt | Methyl (2-oxoethyl)carbamate |
| Reductive | 1. Base 2. Reducing Agent (e.g., TiCl₃) | Imine | Methyl (2-oxoethyl)carbamate |
The nitro group of this compound can be readily reduced to a primary amine, yielding Methyl (2-aminoethyl)carbamate, a valuable building block for various nitrogen-containing compounds. A variety of reducing agents and conditions are effective for this transformation. wikipedia.orgorganic-chemistry.org
Catalytic hydrogenation is a common and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.com This method is generally clean and high-yielding. However, care must be taken as some catalysts, particularly Pd/C, can sometimes facilitate cleavage of carbamate groups under certain conditions. acs.org
Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing aliphatic nitro compounds to amines. commonorganicchemistry.com Other metal-based reductions, such as using iron (Fe) or zinc (Zn) powder in acidic media (e.g., acetic acid or hydrochloric acid), provide milder alternatives that are often chemoselective and tolerate a wider range of functional groups. commonorganicchemistry.comdavidpublisher.com Tin(II) chloride (SnCl₂) also serves as a mild reductant for this purpose. commonorganicchemistry.com
Table 2: Selected Methods for the Reduction of this compound
| Reagent/Catalyst | Conditions | Product |
|---|---|---|
| H₂ / Pd/C | H₂ gas, solvent (e.g., MeOH, EtOAc) | Methyl (2-aminoethyl)carbamate |
| H₂ / Raney Nickel | H₂ gas, solvent (e.g., EtOH) | Methyl (2-aminoethyl)carbamate |
| LiAlH₄ | Anhydrous solvent (e.g., THF, Et₂O), followed by aqueous workup | Methyl (2-aminoethyl)carbamate |
| Fe / HCl | Reflux | Methyl (2-aminoethyl)carbamate |
The hydrogen atoms on the carbon adjacent (alpha) to the nitro group are acidic due to the strong electron-withdrawing effect of the NO₂ group. This allows for deprotonation by a suitable base (e.g., sodium ethoxide, potassium carbonate) to form a resonance-stabilized nitronate anion. This anion is a potent carbon nucleophile and can react with various electrophiles in C-C bond-forming reactions. sctunisie.org
For instance, the nitronate derived from this compound could theoretically participate in reactions such as:
Alkylation: Reaction with alkyl halides to introduce an alkyl chain at the alpha-position.
Henry (Nitroaldol) Reaction: Addition to aldehydes or ketones to form β-nitro alcohols.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, which is a powerful method for constructing functionalized carbon skeletons. encyclopedia.pubcnr.it
These reactions provide a pathway to elaborate the carbon framework of the molecule, introducing new functional groups and stereocenters, thereby significantly increasing its synthetic utility. The reactivity of the nitronate is a key feature that allows for the construction of more complex molecular architectures from the relatively simple nitroethyl carbamate precursor.
Carbamate Group Reactivity and Functionalization
The methylcarbamate group serves as a stable protecting group for the nitrogen atom but also possesses its own characteristic reactivity that can be exploited for further functionalization.
Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group (R₂NCO-) from one molecule to another. In the context of this compound, this typically involves reacting it with an alcohol or amine in the presence of a catalyst to form a new carbamate. This reaction essentially substitutes the methoxy (B1213986) group of the carbamate with a different alkoxy or amino group.
This transformation is often catalyzed by bases (e.g., KOH, TBD) or metal catalysts, such as those based on tin. rsc.orgnih.gov For example, reacting this compound with a different alcohol (R'-OH) under catalytic conditions would lead to the formation of R'- (2-nitroethyl)carbamate and methanol (B129727). organic-chemistry.orgorganic-chemistry.org The reaction is driven by the relative nucleophilicity of the incoming alcohol and can sometimes be facilitated by removing the methanol byproduct. This process allows for the modification of the carbamate ester group without affecting the nitroethyl portion of the molecule. acs.org
While methyl carbamates are relatively robust protecting groups, they can be cleaved under specific conditions to liberate the free amine. This deprotection is a critical step in many synthetic sequences. Various reagents have been developed for this purpose, offering alternatives to harsh acidic or basic hydrolysis.
For example, sodium hydrogen telluride (NaHTe) in DMF has been shown to effectively deprotect methyl carbamates by a nucleophilic attack on the methyl group. tandfonline.com Another mild protocol involves the use of 2-mercaptoethanol (B42355) with potassium phosphate (B84403) in N,N-dimethylacetamide at elevated temperatures. acs.orgorganic-chemistry.org Tetrabutylammonium fluoride (B91410) (TBAF) in THF has also been reported for the cleavage of certain carbamates. organic-chemistry.org
Beyond cleavage, the carbamate linkage can also be derivatized. For instance, N-alkylation can occur under basic conditions with an appropriate alkylating agent, although this can be challenging and may require specific reaction setups. rsc.org Such derivatizations allow for further modification of the molecule's structure and properties.
Table 3: Methods for Cleavage of the Methyl Carbamate Group
| Reagent(s) | Solvent | Conditions |
|---|---|---|
| Sodium hydrogen telluride (NaHTe) | DMF | 70-80°C |
| 2-Mercaptoethanol, K₃PO₄ | DMA | 75°C |
Cyclization Reactions and Heterocycle Formation
The inherent functionality of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles through cyclization reactions. These transformations can occur via intramolecular pathways, where the molecule folds upon itself, or through intermolecular processes involving other reactants in multi-component strategies.
Intramolecular Cyclizations
While direct and extensively documented examples of intramolecular cyclization of this compound are not readily found in broad literature surveys, the reactivity of analogous nitro compounds suggests potential pathways for heterocycle formation. A common strategy involves the reduction of the nitro group to an amine, which can then act as a nucleophile to attack an electrophilic center within the same molecule, leading to ring closure.
For instance, the reductive cyclization of nitro compounds is a well-established method for the synthesis of nitrogen heterocycles. In a hypothetical scenario, the reduction of the nitro group in this compound would yield methyl (2-aminoethyl)carbamate. The resulting primary amine could then, under appropriate conditions, displace a suitable leaving group or attack a carbonyl-like functionality within a modified substrate to form a cyclic carbamate or other related heterocycles.
Another potential pathway for intramolecular cyclization involves a Michael-type addition. The carbon atom alpha to the nitro group is acidic and can be deprotonated by a base to form a nitronate anion. If the carbamate portion of the molecule were modified to contain an electrophilic Michael acceptor, an intramolecular conjugate addition could occur, leading to the formation of a cyclic structure. Subsequent transformations of the nitro group could then afford functionalized pyrrolidines or other nitrogenous rings. The diastereoselective synthesis of multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles through a sequential nitro-Michael addition and reductive cyclization cascade reaction highlights the utility of this approach with similar nitroalkanes. chemrxiv.orgresearchgate.net
The following table outlines potential intramolecular cyclization strategies for derivatives of this compound based on known reactions of similar compounds.
| Cyclization Strategy | Key Transformation | Potential Heterocyclic Product |
| Reductive Cyclization | Reduction of the nitro group to an amine, followed by intramolecular nucleophilic attack. | Substituted pyrrolidones or other cyclic carbamates. |
| Michael Addition Cyclization | Intramolecular conjugate addition of the nitronate anion to a tethered Michael acceptor. | Functionalized pyrrolidines or piperidines. |
Detailed research findings on the specific intramolecular cyclization of this compound itself are limited in the reviewed literature. However, the foundational principles of nitro group chemistry strongly support its potential as a precursor for such transformations.
Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. windows.netub.eduresearchgate.net The reactive nature of the nitroalkane moiety in this compound makes it a plausible candidate for participation in such reactions for the synthesis of heterocycles.
One of the most common applications of nitroalkanes in MCRs is their role as Michael donors. The acidic α-protons can be removed by a base, allowing the resulting carbanion to add to a Michael acceptor, such as an α,β-unsaturated carbonyl compound. This initial addition can be followed by a series of reactions with other components in the mixture, leading to the formation of highly functionalized heterocyclic systems. For example, the reaction of a nitroalkane, an aldehyde, and an amine or ammonia (B1221849) source can lead to the synthesis of substituted pyrrolidines or other nitrogen-containing rings after a sequence of condensation, Michael addition, and cyclization steps. The synthesis of γ-amino acids and five-membered nitrogen heterocycles often utilizes the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. acs.org
The following table presents a hypothetical multi-component reaction involving a derivative of this compound, illustrating its potential application in the synthesis of complex heterocyclic structures.
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Heterocyclic Product |
| This compound | Aldehyde (e.g., Benzaldehyde) | Amine (e.g., Aniline) | Highly substituted pyrrolidine (B122466) derivative |
| This compound | α,β-Unsaturated ketone (e.g., Chalcone) | Malonate ester | Functionalized piperidine (B6355638) or other six-membered heterocycle |
While specific, documented examples of this compound in multi-component reactions are not prevalent in the surveyed literature, its structural motifs are analogous to those of reactants commonly and successfully employed in a wide variety of MCRs for the construction of diverse heterocyclic libraries. The principles of pseudo-multicomponent reactions, where one reactant participates in multiple steps, could also be applied, for instance, in a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. rsc.org
Applications As Synthetic Intermediates and Precursors
Utilization in Complex Molecule Synthesis
The unique reactivity imparted by its functional groups makes Methyl (2-nitroethyl)carbamate and related structures valuable in the assembly of intricate molecular architectures, including amides, polymers, and heterocyclic systems.
Umpolung Amide Synthesis (UmAS) is a strategy that inverts the typical polarity of acyl reactivity, enabling the formation of amide bonds from nucleophilic acyl equivalents. nih.gov Nitroalkanes, such as the core structure of this compound, are key precursors in this process. The electron-withdrawing nature of the nitro group renders the α-carbon acidic and susceptible to deprotonation, transforming it into a nucleophile.
In a typical UmAS sequence involving a β-nitroalkane derivative, the nitro compound can be coupled with an amine under oxidative conditions. researchgate.net This process effectively reverses the polarity of the carbon atom, allowing it to function as an acyl anion equivalent for direct C-N bond formation. researchgate.netnih.gov This method bypasses the need for traditional carboxylic acid activation, offering a streamlined route to complex amides. nih.gov The use of β-nitro nitroalkanes, a class of compounds to which this compound belongs, has been specifically explored to extend the scope of UmAS. nih.gov
The carbamate (B1207046) and nitro functionalities are instrumental in polymer chemistry. Specifically, structures related to this compound have been employed as precursors for creating advanced polymers like Poly(urethane-imide)s (PUIs). In one synthetic approach, bis(nitroethyl)urethane oligomers are first synthesized. researchgate.net These oligomers are typically formed from the reaction of a polyol, such as poly(tetramethylene oxide) glycol, with a diisocyanate and 2-nitroethanol (B1329411). researchgate.net
These nitro-functionalized urethane (B1682113) prepolymers serve as key intermediates. They can be further reacted, for example, through Diels-Alder reactions with bismaleimides, to construct the poly(urethane-imide) backbone. researchgate.net The carbamate linkage provides the characteristic urethane segment, while the precursor's other functionalities are leveraged to build the imide blocks, resulting in polymers with tailored thermal and mechanical properties. researchgate.net Organic carbamates, in general, are crucial precursors for polyurethanes. researchgate.netrsc.org
Nitrogen-containing heterocycles are fundamental structural motifs in pharmaceuticals, agrochemicals, and materials science. nih.govopenmedicinalchemistryjournal.comclockss.org The functional groups in this compound provide a basis for constructing such cyclic systems. The nitro group can be chemically reduced to a primary amine, while the carbamate can be hydrolyzed or otherwise modified. This in-situ generation of a diamine or amino-alcohol precursor from the original nitro-carbamate structure creates a versatile intermediate. This intermediate can then undergo intramolecular or intermolecular cyclization reactions with appropriate reagents, such as dicarbonyl compounds or their equivalents, to form a variety of heterocyclic rings, including pyrimidines, pyrazoles, and other related structures. encyclopedia.pub
Derivatization for Advanced Materials Research
The inherent energy content of the nitro group makes this compound and its derivatives subjects of interest in the field of advanced materials, particularly energetic materials.
The N-nitrocarbamate moiety is recognized as an "explosophoric" group, meaning it contributes significantly to the energetic properties of a molecule. researchgate.net The presence of both a nitro group and a carbamate makes compounds like this compound valuable precursors for designing more complex high-energy materials. researchgate.net These precursors can be modified through further nitration or by incorporating them into larger molecular frameworks to enhance energetic performance, such as detonation velocity and pressure, while aiming to maintain thermal stability and low sensitivity. nih.gov The goal is to create materials with a high density and a favorable oxygen balance for controlled energy release.
A key strategy for synthesizing high-energy nitrocarbamates involves a two-step process starting from polynitro alcohols. researchgate.netacs.org This method avoids hazardous reagents like phosgene (B1210022). acs.org
Carbamate Formation: The first step is the reaction of a polynitro alcohol with chlorosulfonyl isocyanate (CSI). This reaction is efficient, proceeds quickly at low temperatures, and produces the corresponding carbamate in high yield. researchgate.netacs.org
Nitration: The carbamate intermediate is then nitrated to form the final primary nitrocarbamate. acs.org This is typically achieved using a mixed acid solution, such as a 1:1 mixture of concentrated sulfuric acid and fuming nitric acid. acs.org
This synthetic route provides a facile and effective pathway to a variety of energetic nitrocarbamates, which are studied for their potential as oxidizers in propellant and explosive formulations. acs.orgconsensus.app
Table of Reaction Steps for Nitrocarbamate Synthesis from Polynitro Alcohols
| Step | Reactants | Reagent(s) | Product | Purpose |
| 1 | Polynitro Alcohol | Chlorosulfonyl Isocyanate (CSI) | Carbamate Intermediate | Formation of the carbamate backbone. researchgate.netacs.org |
| 2 | Carbamate Intermediate | Mixed Acid (H₂SO₄/HNO₃) | Primary Nitrocarbamate | Introduction of the N-nitro group to enhance energetic properties. acs.org |
Energetic Material Precursors and Modifications
Incorporation of Polynitroethyl Moieties
This compound can serve as a foundational molecule for the introduction of polynitroethyl groups into more complex structures, particularly in the synthesis of energetic materials. The presence of the nitro group on the ethyl chain provides a reactive site for further chemical modifications. While direct conversion of the single nitro group in this compound to a polynitro species is not a commonly documented pathway, the underlying carbamate structure is relevant to the synthesis of compounds containing polynitroethyl moieties.
A more general and established route to incorporating polynitroethyl moieties, such as the 2,2,2-trinitroethyl group, involves the reaction of polynitro alcohols with reagents like chlorosulfonyl isocyanate (CSI). researchgate.net This process forms energetic carbamates which can then be nitrated to yield primary nitrocarbamates. researchgate.net For instance, polynitro alcohols, which can be synthesized from the condensation of nitromethane (B149229) with aldehydes like formaldehyde, are key precursors. researchgate.net These alcohols are then converted into carbamates, and subsequent nitration leads to the final polynitro compound. researchgate.net
The 2,2,2-trinitroethyl moiety is a frequently utilized group in the development of high-energy-density oxidizers (HEDOs). researchgate.net Its synthesis is often achieved through the reaction of trinitromethane (B1605510) with formaldehyde. researchgate.net The resulting structures can exhibit interesting chemical properties, such as disorder in the crystal lattice due to the steric compression of the trinitromethyl group. researchgate.net
Impact of Nitrocarbamate Moieties on Material Properties
The incorporation of nitrocarbamate moieties into molecular structures significantly influences the properties of the resulting materials, particularly in the context of energetic compounds. These moieties contribute to an increase in density and oxygen balance, which are critical factors for the performance of energetic materials. dtic.mil
The presence of the carbamate group itself offers a stable linkage that can withstand harsh reaction conditions, such as those required for nitration using concentrated sulfonitric acid. researchgate.net This stability allows for the synthesis of complex energetic polymers.
Research into energetic polymers has shown that the introduction of nitrocarbamate groups can lead to materials with excellent physicochemical properties. For example, modified cellulose (B213188) nitrate (B79036) derivatives incorporating these moieties have demonstrated high densities and impressive energetic performances, including increased explosion energy and detonation velocity compared to conventional nitrocellulose. researchgate.net
The following table summarizes the properties of two such energetic polymers, illustrating the impact of the nitrocarbamate functionality:
| Property | MCCCN | OCCN |
| Density (g/cm³) | 1.687 | 1.703 |
| Explosion Energy (kJ/kg) | 5040 | 5334 |
| Detonation Velocity (m/s) | 7613 | 7785 |
Data derived from a study on energetic polymers, where MCCCN and OCCN represent modified cellulose nitrate derivatives. researchgate.net
These findings underscore the potential of nitrocarbamate moieties to enhance the performance characteristics of energetic materials, paving the way for the development of new explosive formulations and high-performance propellants. researchgate.net
Future Research Directions for Methyl 2 Nitroethyl Carbamate
Development of Novel Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. For Methyl (2-nitroethyl)carbamate, the carbon atom adjacent to the nitro group is a potential stereocenter, making the development of stereoselective synthetic routes a high-priority research area. Future investigations could focus on asymmetric methodologies that control the formation of this stereocenter.
Key research objectives should include:
Asymmetric Michael Addition: The conjugate addition of a carbamate (B1207046) precursor or a suitable nitrogen nucleophile to nitroethylene (B32686) could be rendered stereoselective through the use of chiral catalysts. Organocatalysis, employing chiral amines or thioureas, has proven effective in similar transformations and represents a promising avenue.
Chiral Ligand-Metal Complex Catalysis: Transition metal catalysts, such as those based on copper, rhodium, or palladium, coordinated to chiral ligands could be developed to catalyze the formation of the C-N bond or the introduction of the nitro group with high enantioselectivity.
Enzymatic Approaches: Biocatalysis offers a green and highly selective alternative. The use of enzymes, such as transaminases or lyases, could be explored for the stereoselective synthesis of a chiral precursor to this compound.
A comparative analysis of potential stereoselective strategies is presented in Table 1.
Table 1: Comparison of Potential Stereoselective Synthetic Strategies
| Synthetic Strategy | Potential Catalysts/Reagents | Anticipated Advantages | Potential Challenges |
|---|---|---|---|
| Asymmetric Michael Addition | Chiral Amines (e.g., prolinol derivatives), Thioureas | Metal-free conditions, operational simplicity. | Substrate scope limitations, catalyst loading. |
| Metal-Catalyzed Asymmetric Reactions | Cu-Box, Rh-DuPhos, Pd-BINAP complexes | High turnover numbers, broad applicability. | Metal contamination, ligand synthesis complexity. |
Exploration of Bio-Inspired Catalysis for Selective Transformations
Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymatic processes. For this compound, this approach could unlock novel transformations that are challenging to achieve with conventional chemical methods. Research in this area would focus on using or mimicking enzymes to selectively modify the nitro or carbamate groups.
Future research could investigate:
Selective Nitro Group Reduction: Nitroreductases are enzymes that can reduce nitro groups to amines under mild conditions. Developing a bio-inspired catalytic system that selectively reduces the nitro group of this compound to an amino group without affecting the carbamate moiety would provide a direct route to valuable diamino synthons.
Carbamate Hydrolysis/Modification: While generally stable, the carbamate group can be a target for enzymatic hydrolysis. Exploring hydrolases or designing artificial enzymes that can selectively cleave or modify the carbamate ester would be a significant advancement, potentially for applications in prodrug activation or controlled release systems.
Advanced Mechanistic Insights through Real-Time Spectroscopy
A deep understanding of reaction mechanisms is crucial for process optimization and the development of more efficient synthetic routes. The application of advanced, real-time spectroscopic techniques to study the formation and subsequent reactions of this compound is a fertile ground for future research.
Promising spectroscopic methods include:
In-Situ Infrared (IR) and Raman Spectroscopy: These techniques can monitor the real-time concentration changes of reactants, intermediates, and products by tracking their characteristic vibrational frequencies. This would allow for the elucidation of reaction kinetics and the identification of transient species in the synthesis of this compound.
Stopped-Flow NMR Spectroscopy: For faster reactions, stopped-flow NMR can provide detailed structural information about short-lived intermediates, offering unparalleled insight into the reaction pathway.
Computational Design and Prediction of Novel Derivatives
Computational chemistry and molecular modeling are powerful tools for accelerating chemical research. Applying these methods to this compound can guide the synthesis of new derivatives with tailored properties.
Future computational studies could focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. This can help in understanding its reactivity and designing molecules with specific electronic characteristics.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational preferences and intermolecular interactions of these molecules in different environments, which is crucial for designing compounds that can interact with biological targets or self-assemble into novel materials.
Virtual Screening: By creating a virtual library of derivatives and using computational methods to predict their properties, researchers can identify promising candidates for synthesis and experimental testing, thereby saving time and resources.
Table 2 outlines potential computational approaches and their expected outcomes.
Table 2: Computational Approaches for the Study of this compound Derivatives
| Computational Method | Research Focus | Predicted Properties/Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure and Reactivity | Optimized geometry, reaction energies, IR/NMR spectra, frontier molecular orbitals. |
| Molecular Dynamics (MD) | Conformational Analysis and Interactions | Preferred conformations, solvation effects, binding affinities to target proteins. |
Expansion of Synthetic Utility in Organic Synthesis
The true value of a molecule is often realized through its application as a versatile building block in organic synthesis. Future research should aim to establish this compound as a useful synthon for the construction of more complex molecular architectures.
Key areas for exploration include:
Transformations of the Nitro Group: The nitro group is a versatile functional group that can be converted into a wide range of other functionalities. Investigating the conversion of the nitro group in this compound to amines, oximes, nitriles, or carbonyls would significantly expand its synthetic utility.
Carbon-Carbon Bond Forming Reactions: The carbon atom bearing the nitro group is activated towards deprotonation, forming a nitronate anion. The reactivity of this anion in C-C bond-forming reactions, such as the Henry (nitro-aldol) reaction or Michael additions, should be thoroughly explored.
Domino and Tandem Reactions: Designing novel tandem or domino reaction sequences that involve both the nitro and carbamate functionalities could provide rapid access to complex heterocyclic structures, which are prevalent in medicinal chemistry. For example, an intramolecular reaction following the reduction of the nitro group could lead to the formation of cyclic carbamates or other nitrogen-containing rings.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthetic chemistry, catalysis, and materials science.
Q & A
Q. How can computational modeling predict the reactivity of nitroethyl carbamates in nucleophilic environments?
- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For methyl carbamate, the carbonyl carbon (Fukui = 0.12) is most reactive, suggesting nitroethyl derivatives may follow similar trends. Solvent effects (e.g., PCM models) refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
